molecular formula C21H22N4O3 B3886445 N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886445
M. Wt: 378.4 g/mol
InChI Key: JOKASDDODZFYPN-HYARGMPZSA-N
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Description

“N’-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the linear formula C21H22N4O3 . It has a molecular weight of 378.434 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula, C21H22N4O3 . It consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a carbohydrazide group, a 4-methylphenyl group, and a 3,4-dimethoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available data. Its molecular weight is 378.434, and its linear formula is C21H22N4O3 . More specific properties like melting point, boiling point, solubility, and others might be determined through experimental analysis.

Safety and Hazards

Sigma-Aldrich provides this compound for early discovery research and does not collect analytical data for it . Therefore, specific safety and hazard information is not available. Researchers are responsible for confirming the product’s identity and purity . As with all chemicals, it should be handled with appropriate safety measures.

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13-5-7-15(8-6-13)17-12-18(24-23-17)21(26)25-22-14(2)16-9-10-19(27-3)20(11-16)28-4/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKASDDODZFYPN-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

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